4-Methoxypyrimidine-2-carbaldehyde

Organic Synthesis Heterocyclic Chemistry Aldol Condensation

The 4-methoxy group confers 2.3× higher reactivity in Claisen-Schmidt condensations over 4-chloro analogs, accelerating library synthesis. Dual orthogonal handles—electrophilic 2-aldehyde and directing/latent 4-methoxy—enable aldol, reductive amination, and nucleophilic substitution sequences without cross-reactivity. This substitution pattern is non-interchangeable: generic replacements compromise regioselectivity and downstream pharmacokinetics. Require batch-specific NMR, HPLC, and GC data with each shipment.

Molecular Formula C6H6N2O2
Molecular Weight 138.126
CAS No. 1292369-35-7
Cat. No. B2782188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyrimidine-2-carbaldehyde
CAS1292369-35-7
Molecular FormulaC6H6N2O2
Molecular Weight138.126
Structural Identifiers
SMILESCOC1=NC(=NC=C1)C=O
InChIInChI=1S/C6H6N2O2/c1-10-6-2-3-7-5(4-9)8-6/h2-4H,1H3
InChIKeyHUNMUODUGZYVRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypyrimidine-2-carbaldehyde CAS 1292369-35-7: Core Chemical Identity and Procurement Specifications


4-Methoxypyrimidine-2-carbaldehyde (CAS 1292369-35-7) is a heterocyclic small-molecule building block with the molecular formula C6H6N2O2 and a molecular weight of 138.12 g/mol . It features a pyrimidine ring substituted at the 4-position with a methoxy group and at the 2-position with an aldehyde group. The compound is supplied as a solid with a minimum purity specification of 95%, with some vendors offering up to 98% purity . Its SMILES notation is O=CC1=NC=CC(OC)=N1 . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing more complex pyrimidine-containing scaffolds .

Why Generic Substitution of 4-Methoxypyrimidine-2-carbaldehyde (CAS 1292369-35-7) Fails: The Dual-Functional Handle Argument


Generic substitution within the pyrimidine-2-carbaldehyde class is not a viable procurement strategy due to the compound's precise substitution pattern, which provides two orthogonal reactive handles (the 2-aldehyde and the 4-methoxy groups) that enable distinct synthetic pathways. The aldehyde group at the 2-position is a versatile electrophile for condensation and nucleophilic addition reactions, while the methoxy group at the 4-position acts as both a directing group and a latent site for further derivatization . In contrast, closely related analogs such as 4-chloropyrimidine-2-carbaldehyde or 4-methylpyrimidine-2-carbaldehyde lack the electron-donating methoxy group, resulting in substantially different regioselectivity in cycloaddition reactions and altered pharmacokinetic profiles in downstream drug candidates [1]. The specific electronic and steric properties of the methoxy substituent directly influence both the compound's reactivity as a synthetic building block and the biological activity of its derived products, making it a non-interchangeable entity in advanced synthetic routes.

Quantitative Differentiation Evidence for 4-Methoxypyrimidine-2-carbaldehyde (CAS 1292369-35-7)


Reactivity Differentiation: Aldol Condensation Selectivity Compared to 4-Methyl and 4-Chloro Analogs

The 4-methoxy substituent in 4-methoxypyrimidine-2-carbaldehyde significantly enhances its reactivity in base-mediated aldol condensations compared to 4-methyl or 4-chloro analogs. In a study of pyrimidine-2-carbaldehyde derivatives, the 4-methoxy variant exhibited a 2.3-fold higher reaction rate with aromatic ketones under identical conditions, attributed to the +M effect of the methoxy group increasing electron density at the pyrimidine ring, thereby activating the adjacent aldehyde toward nucleophilic attack [1]. This rate enhancement translates to higher yields (78% vs. 51% for the 4-chloro analog) in the synthesis of chalcone intermediates, a critical step in accessing bioactive pyrimidine libraries [2].

Organic Synthesis Heterocyclic Chemistry Aldol Condensation

Physicochemical Stability Profile: Storage and Handling Specifications

4-Methoxypyrimidine-2-carbaldehyde demonstrates defined stability parameters that guide proper storage and handling. Vendor specifications indicate long-term storage stability at -20°C for 1-2 years, with short-term stability at -4°C for 1-2 weeks [1]. The compound is classified with acute oral toxicity (Category 4), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3), requiring standard laboratory precautions including protective equipment and proper ventilation . These specifications are essential for procurement planning, as they directly inform storage infrastructure requirements and safety protocols. While direct comparative stability data against analogs are not available in the public domain, these vendor-provided parameters represent the minimum performance baseline for this specific compound .

Stability Storage Formulation

Purity and Analytical Characterization Benchmarks

Commercially available 4-methoxypyrimidine-2-carbaldehyde is supplied with a minimum purity of 95%, with some vendors offering 98% or higher . Analytical characterization typically includes NMR, HPLC, and GC data, which are provided in batch-specific certificates of analysis . These purity benchmarks are critical for reproducibility in synthetic applications, as impurities can interfere with downstream reactions or biological assays. While specific impurity profiles for this compound are not publicly disclosed, the established purity thresholds provide a procurement baseline for assessing vendor quality.

Quality Control Analytical Chemistry Procurement

Defined Application Scenarios for 4-Methoxypyrimidine-2-carbaldehyde (CAS 1292369-35-7)


Medicinal Chemistry Library Synthesis: Chalcone and Pyrimidine Derivative Generation

Utilize 4-methoxypyrimidine-2-carbaldehyde as a key aldehyde component in Claisen-Schmidt condensations to generate chalcone intermediates, which are subsequently cyclized with guanidine to yield bioactive pyrimidine derivatives. The enhanced reactivity of the 4-methoxy variant, as evidenced by 2.3-fold higher reaction rates compared to 4-chloro analogs, ensures higher throughput and yield in library production [1][2].

Synthetic Methodology Development: Heterocyclic Scaffold Elaboration

Employ 4-methoxypyrimidine-2-carbaldehyde as a versatile starting material for the synthesis of fused pyrimidine systems and complex heterocycles. The dual functional handles (aldehyde and methoxy) enable diverse transformations including aldol reactions, reductive aminations, and nucleophilic substitutions, making it a valuable building block for methodology studies .

Quality-Controlled Procurement for Reproducible Research

Select vendors that provide 4-methoxypyrimidine-2-carbaldehyde with a minimum purity of 95% and batch-specific analytical data (NMR, HPLC, GC) to ensure reproducibility in synthetic and biological experiments. Adhere to recommended storage conditions (-20°C for long-term stability) and implement appropriate safety protocols as outlined in the MSDS [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxypyrimidine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.